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molecular formula C15H14N2O B3153733 Amino[3-(benzyloxy)phenyl]acetonitrile CAS No. 764587-43-1

Amino[3-(benzyloxy)phenyl]acetonitrile

Cat. No. B3153733
M. Wt: 238.28 g/mol
InChI Key: GLYAAOZSQITIKI-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

To a stirred solution of 3-benzyloxybenzaldehyde (2.12 g, 10 mmol) in a 7N ammonia solution in methanol (50 mL) at 0° C. was added trimethylsilyl cyanide (1.11 mL, 15 mmol) dropwise. The resulting mixture was stirred at 0° C. for 10 min, warmed to 45° C. for 18 h and concentrated to dryness. The crude material was purified by silica gel column chromatography, eluting with 0-100% dichloromethane/10% methanol in dichloromethane, to afford the title compound (1.26 g, 53%) as a thick orange oil.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:17].C[Si]([C:22]#[N:23])(C)C>CO>[NH2:17][CH:12]([C:11]1[CH:14]=[CH:15][CH:16]=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=1)[C:22]#[N:23]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.11 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 45° C. for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-100% dichloromethane/10% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(C#N)C1=CC(=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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